molecular formula C15H15NO4 B2958048 (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 468758-88-5

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2958048
CAS No.: 468758-88-5
M. Wt: 273.288
InChI Key: FUECEMUHDWAETD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring and a dimethoxyphenyl group attached to a prop-2-enamide backbone

Scientific Research Applications

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and furan-2-carbaldehyde.

    Formation of Schiff Base: The 2,5-dimethoxyaniline reacts with furan-2-carbaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the prop-2-enamide backbone can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of phenols or other substituted derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-(2,5-dimethoxyphenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both a furan ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECEMUHDWAETD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.